Heptaethylene glycol
Description
Heptaethylene glycol (HpEG, CAS 5617-32-3) is a polyethylene glycol (PEG) oligomer with seven ethylene oxide (EO) units and two terminal hydroxyl groups (molecular formula: C₁₄H₃₀O₈; molecular weight: 326.38 g/mol) . It is a hydrophilic, water-soluble compound widely used in:
- Drug delivery systems: As a linker in PROTACs (proteolysis-targeting chimeras) and hydrogels .
- Surface modification: Enhancing solubility and biocompatibility of nanomaterials .
- Surfactants: Nonionic detergents (e.g., this compound monododecyl ether, CAS 3055-97-8) in micellar systems .
Key properties include a boiling point of 244°C, refractive index of 1.458–1.469, and a flash point of 110°C . Its safety profile is classified as low health concern, unlike shorter-chain glycols like ethylene glycol (EG) or diethylene glycol (DEG), which are highly toxic .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJRQAIZZQMSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204698 | |
| Record name | Heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-32-3 | |
| Record name | Heptaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol 350 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptaethylene glycol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18-hexaoxaicosane-1,20-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Heptaethylene glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthesis Protocol
The reaction proceeds via Huisgen 1,3-dipolar cycloaddition, forming triazole linkages between ethylene glycol subunits. Key steps include:
Advantages Over Alkoxide Methods
-
Ambient conditions : Avoids high-pressure hydrogenation.
-
Orthogonality : Compatible with sensitive functional groups, making it suitable for drug-conjugation applications.
Comparative Analysis of Synthesis Methods
| Parameter | Alkoxide-Mediated | Azide-Based |
|---|---|---|
| Yield | 97% | 85–90% |
| Reaction Time | 72 hours | 48 hours |
| Catalyst | Pd/C | Cu(I) |
| Solvent | THF/CH₂Cl₂ | DMF |
| Scalability | Industrial | Lab-scale |
The alkoxide method excels in yield and scalability, whereas azide-based synthesis offers functional group tolerance.
Purification and Characterization
Post-synthesis purification typically involves:
Characterization relies on:
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NMR spectroscopy : ¹H NMR peaks at δ 3.6–3.7 ppm confirm ethylene oxide repeating units.
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Mass spectrometry : NIST data verifies the molecular ion peak at m/z 326.38.
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes the alkoxide method due to lower catalyst costs and solvent recyclability. Challenges include:
Chemical Reactions Analysis
Hydrogen Bonding and Solvent Interactions
Heptaethylene glycol exhibits strong hydrogen bonding with water and polar solvents, critical for its role in green chemistry:
- Water Interaction :
Table 2: Hydrogen Bonding Dynamics
Degradation and Stability
- Thermal Decomposition :
This compound degrades at temperatures >244°C, producing ethylene oxide and organic acids (e.g., glycolic acid) . - Oxidative Degradation :
In the presence of oxygen and metal catalysts (Cu, Al), it decomposes into toxic byproducts like oxalic acid, necessitating inhibitor additives .
Table 3: Thermal Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 244°C (0.6 mmHg) | |
| Flash Point | 110°C | |
| Autoignition Temperature | 398°C (estimated) |
Scientific Research Applications
Surfactant Formulation
HEG is widely recognized for its surfactant properties, making it an essential ingredient in cleaning products and personal care formulations. Its ability to reduce surface tension enhances the wetting properties of detergents and emulsions.
-
Key Properties :
- Reduces surface tension effectively.
- Improves solubility and dispersion of active ingredients.
-
Applications :
- Detergents
- Shampoos and conditioners
- Skin cleansers
Cosmetic Applications
In the cosmetic industry, HEG functions primarily as a humectant. It helps retain moisture in formulations, which is crucial for maintaining skin hydration.
-
Key Benefits :
- Enhances skin hydration.
- Improves texture and feel of creams and lotions.
-
Common Products :
- Moisturizers
- Anti-aging creams
- Sunscreens
Pharmaceuticals
HEG serves as a solubilizer for poorly soluble drugs, significantly improving their bioavailability. This characteristic is vital for enhancing the effectiveness of therapeutic agents.
-
Case Study :
A study demonstrated that HEG improved the solubility of benzonatate, an antitussive drug, thereby enhancing its therapeutic efficacy. The presence of HEG was crucial in maintaining the drug's quality and safety during formulation . -
Applications :
- Drug formulations
- Injectable medications
- Oral dosage forms
Polymer Production
HEG is instrumental in synthesizing polymers and resins, contributing to materials with desirable properties such as flexibility and durability.
- Applications in Industry :
- Production of flexible plastics.
- Development of coatings and adhesives.
- Research Findings :
HEG has been utilized in creating thermosensitive micellar structures that respond to temperature changes, showcasing its potential in advanced material applications .
Nanotechnology
HEG has found applications in nanotechnology, particularly in drug delivery systems and the synthesis of nanomaterials.
- Key Applications :
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Surfactants | Cleaning products, personal care | Enhanced wetting properties |
| Cosmetics | Moisturizers, anti-aging products | Improved skin hydration |
| Pharmaceuticals | Solubilizing agents for drugs | Increased bioavailability |
| Polymer Production | Flexible plastics, coatings | Enhanced material properties |
| Nanotechnology | Drug delivery systems | Targeted therapy |
Mechanism of Action
The mechanism of action of heptaethylene glycol involves its interaction with various molecular targets and pathways. It acts as a stabilizing agent by forming hydrogen bonds with proteins and enzymes, thereby maintaining their structure and function. In drug delivery systems, this compound enhances the solubility and bioavailability of drugs by forming micelles or other colloidal structures .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural and Physical Comparison of PEG Oligomers
| Compound | EO Units | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Ethylene glycol (EG) | 1 | C₂H₆O₂ | 62.07 | 197 | Antifreeze, polyester production |
| Diethylene glycol (DEG) | 2 | C₄H₁₀O₃ | 106.12 | 245 | Solvent, humectant |
| Triethylene glycol (TEG) | 3 | C₆H₁₄O₄ | 150.17 | 285 | Gas drying, plasticizer |
| Pentaethylene glycol | 5 | C₁₀H₂₂O₆ | 238.28 | 350 | Surfactants, lubricants |
| Hexaethylene glycol | 6 | C₁₂H₂₆O₇ | 282.33 | N/A | Pharmaceutical intermediates |
| Heptaethylene glycol | 7 | C₁₄H₃₀O₈ | 326.38 | 244 | Drug delivery, nanomaterials |
| Octaethylene glycol | 8 | C₁₆H₃₄O₉ | 370.43 | N/A | Specialty surfactants |
Key Observations :
Table 2: Functionalized Derivatives of this compound
Comparison with Shorter-Chain Surfactants :
- C₁₄E₇ (this compound monotetradecyl ether): Forms mixed micelles with anionic surfactants (e.g., cesium dodecyl sulfate), showing smaller aggregation numbers (~30) compared to pure ionic systems .
Research and Industrial Relevance
- Drug Development: HpEG derivatives are critical in benzonatate synthesis, where residual monomethyl ether must be controlled to <0.1% for safety .
- Nanotechnology: HpEG-based amphiphiles enable pH-dependent dispersion of carbon nanotubes .
- Bioconjugation : Thiol-terminated HpEG (e.g., cPEG-SH) is used in surface plasmon resonance (SPR) assays for cancer biomarker detection .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying heptaethylene glycol in environmental or biological samples?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used for volatile derivatives of this compound. For aqueous samples, high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or LC-MS/MS is preferred due to its polar nature . In environmental monitoring, solid-phase extraction (SPE) followed by LC-MS/MS achieves detection limits as low as ng/L levels, as demonstrated in wastewater analysis .
Q. How can this compound be synthesized and purified for laboratory use?
- Methodological Answer : this compound is typically synthesized via stepwise ethylene oxide addition to ethylene glycol precursors under controlled alkaline conditions. Purification involves fractional distillation under reduced pressure to separate oligomers, followed by recrystallization or column chromatography (e.g., silica gel with chloroform/methanol gradients) to remove residual catalysts or byproducts. Purity verification requires ¹H/¹³C NMR and FT-IR to confirm hydroxyl termination and ethylene oxide repeat units .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved in human health risk assessments?
- Methodological Answer : Discrepancies in oral vs. dermal toxicity profiles (e.g., metabolic pathways) require in vitro hepatocyte assays to identify species-specific cytochrome P450 interactions. Cross-validation with in silico QSAR models (e.g., EPA’s TEST) can prioritize metabolites for targeted LC-MS/MS quantification in biological matrices . Dose-response studies should use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans .
Q. What experimental strategies minimize nonspecific binding when functionalizing this compound in biosensor applications?
- Methodological Answer : Co-grafting this compound-biotin derivatives with inert analogs (e.g., O-(3-butyne)this compound) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures homogeneous surface distribution. Atomic force microscopy (AFM) and quartz crystal microbalance (QCM) validate monolayer integrity, while blocking with bovine serum albumin (BSA) reduces nonspecific protein adsorption .
Q. What methodological challenges arise when validating this compound as a metabolic biomarker for early-stage liver cancer?
- Methodological Answer : Cohort studies must address confounding factors (e.g., cirrhosis comorbidity) via multivariate regression. Metabolomic workflows require:
- Sample Preparation : Dual extraction (methanol/water and chloroform) to recover polar and nonpolar metabolites.
- Analytical Validation : ROC curve analysis to assess sensitivity/specificity of triethylene glycol and N-formylglycine co-detection .
- Biological Replication : Independent validation in geographically distinct cohorts to confirm generalizability .
Q. How does this compound’s vapor pressure influence its role in secondary organic aerosol (SOA) formation?
- Methodological Answer : Controlled chamber experiments with proton-transfer-reaction mass spectrometry (PTR-MS) quantify gas-to-particle partitioning. Comparing measured SOA yields (e.g., 0.05–0.15 under 50% RH) with model predictions (e.g., AIOMFAC) identifies discrepancies in oligomerization mechanisms. Isotopic labeling (¹³C-heptaethylene glycol) traces oxidation pathways via offline FT-ICR MS .
Notes on Data Reliability
- Avoid uncorroborated claims from non-peer-reviewed sources (e.g., commercial SDS sheets). Prioritize data from NIST , ATSDR , and validated analytical protocols .
- Conflicting environmental concentrations (e.g., ng/L vs. µg/L in wastewater ) highlight the need for matrix-specific calibration standards.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
